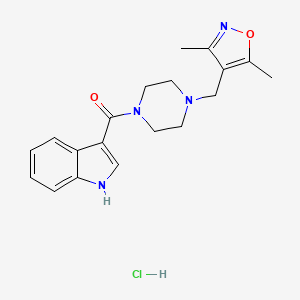

(2-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Fluorinated Compound Synthesis

Fluorination of fluorophores, including compounds with structural similarities to the specified chemical, can significantly enhance their photostability and improve spectroscopic properties. For instance, the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones involves nucleophilic aromatic substitution reactions, highlighting scalable access to known and novel precursors for fluorinated analogs of fluorescein and rhodamine. Such compounds exhibit high fluorescence with tunable absorption and emission spectra, facilitating novel applications in fluorophore development (Woydziak, Fu, & Peterson, 2012).

Catalyst-Free Synthesis

A catalyst- and solvent-free synthesis approach has been developed for regioselective synthesis of related 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide derivatives. Utilizing microwave-assisted Fries rearrangement, this method underscores an efficient route to heterocyclic amides, demonstrating an advancement in sustainable chemical synthesis practices (Moreno-Fuquen et al., 2019).

Luminescence Sensitization

The use of thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence offers insights into the development of novel luminescent materials. These compounds provide a basis for exploring the efficiency of sensitization and the quantum yield of luminescent lanthanide complexes, with implications for material science and photonic applications (Viswanathan & Bettencourt-Dias, 2006).

Difluorocarbene Utilization

The utilization of fluoroform as a source of difluorocarbene for synthesizing N-CF2H heterocycles highlights a methodological advancement in incorporating fluorine into complex organic molecules. This technique opens avenues for developing new materials and pharmaceuticals with enhanced properties due to the presence of fluorine atoms (Thomoson, Wang, & Dolbier, 2014).

Fluorescent Labeling Reagents

The development of fluorescent labeling reagents, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, for high-performance liquid chromatography of amino acids, represents a critical tool in bioanalytical chemistry, enabling sensitive detection and quantification of biological molecules (Watanabe & Imai, 1981).

Mecanismo De Acción

Target of Action

The compound contains an imidazole ring, which is a common moiety in many biologically active molecules. Imidazole derivatives are known to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain an imidazole ring are involved in pathways related to signal transduction, enzymatic activity regulation, and gene expression .

Propiedades

IUPAC Name |

(2-fluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-15-7-2-1-6-14(15)16(22)20-9-8-19-17(20)25-11-12-4-3-5-13(10-12)21(23)24/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJYKJQDFCULPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)

![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)

![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride](/img/structure/B2943895.png)

![3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2943896.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-methyl-4-propan-2-ylphenoxy)acetate](/img/structure/B2943900.png)